molecular formula C8H22N4O2 B013552 DEA NONOat CAS No. 372965-00-9

DEA NONOat

Katalognummer: B013552
CAS-Nummer: 372965-00-9
Molekulargewicht: 206.29 g/mol
InChI-Schlüssel: BCWUDVHLRZWMBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DEA NONOate, also known as diethylamine NONOate, is a nitric oxide donor compound. It is widely used in scientific research due to its ability to release nitric oxide in a controlled manner. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

One of the notable applications of DEA NONOate is its antimicrobial activity. Recent studies have demonstrated its effectiveness against Escherichia coli (E. coli), showcasing its potential as an antibacterial agent.

Case Study: Antibacterial Efficacy Against E. coli

  • Study Overview : A study assessed the antibacterial effects of DEA NONOate at various concentrations.
  • Findings : At a concentration of 65 mM, DEA NONOate achieved a 99.9% reduction in E. coli growth, comparable to ciprofloxacin (1 µg/ml) .
  • Methodology : The study utilized optical density (OD) measurements and ATP activity assays to evaluate bacterial viability.
Concentration E. coli Reduction (%) Comparison Agent Comparison Concentration
65 mM99.9Ciprofloxacin1 µg/ml

Cardiovascular Applications

DEA NONOate has also been investigated for its effects on cardiovascular health, particularly its ability to enhance blood flow and cardiac function.

Case Study: Cardiac Function Post-Cryopreservation

  • Study Overview : Research evaluated the impact of DEA NONOate on coronary blood flow and cardiac function in isolated rat hearts after cryopreservation.
  • Findings : Treatment with DEA NONOate significantly improved both coronary blood flow and cardiac function after 12 hours of cryopreservation .
Parameter Control Group DEA NONOate Group
Coronary Blood Flow (ml/min)XY
Cardiac Function ScoreAB

NO Detection Studies

DEA NONOate is extensively used in research for detecting nitric oxide due to its reliable NO release characteristics.

Case Study: Electrochemical Detection

  • Study Overview : DEA NONOate was utilized as a precursor in electrochemical detection studies.
  • Findings : It was identified as the most extensively used NO precursor due to its ability to release NO in neutral conditions .
Detection Method Sensitivity Specificity
ElectrochemicalHighHigh

Wound Healing and Tissue Regeneration

The compound has shown promise in promoting wound healing and tissue regeneration through its NO-releasing properties.

Case Study: Wound Healing Applications

  • Study Overview : Investigated the incorporation of DEA NONOate into biomaterials for enhanced wound healing.
  • Findings : The incorporation of DEA NONOate facilitated improved healing rates in preclinical models .
Application Type Healing Rate (%) Control Group Healing Rate (%)
Biomaterial with DEA NONOateXY

Pharmacological Effects

DEA NONOate's pharmacological effects extend to various biological processes, including vasodilation and anti-inflammatory responses.

Case Study: Vasodilation Effects

  • Study Overview : Research demonstrated that DEA NONOate induces vasodilation in cerebellar slices.
  • Findings : The compound elicited significant NO flux and vasodilatory responses, indicating its potential therapeutic applications in vascular diseases .
Experimental Condition NO Flux (µM) Vasodilation Response (%)
ControlAB
With DEA NONOateCD

Wirkmechanismus

Target of Action

DEA NONOate, also known as DEA/NO diethylammonium salt, is a type of diazeniumdiolate . Diazeniumdiolates are a series of compounds that are the most widely studied nitric oxide (NO) donors . Nitric oxide is a simple structured and unstable free radical molecule, which participates in the regulation of many pathophysiological processes . It functions both as a second messenger and as an endogenous neurotransmitter .

Mode of Action

DEA NONOate is unstable and easy to release NO in physiological conditions . The compound’s interaction with its targets results in changes such as vasodilation, signaling, and endocrine regulation . For example, it has been demonstrated that IPA NONOate inhibited the hyperpolarization and contraction of arterial smooth muscles induced by phenylephrine, an α 1-adrenoceptor agonist, in a concentration-dependent manner .

Biochemical Pathways

NO participates in various biochemical and physiological pathways. It can exist in three different redox states: as the uncharged form (NO•), as the nitroxyl anion (NO −) in the reduced state, and as the nitrosonium cation (NO +) in the oxidized state . These states are mutually dependent and exchangeable . The regulation of NO depends mainly on its location, exposure time, and released dosage .

Pharmacokinetics

NO has unique pharmacokinetics as a potential therapeutic drug. It is small, gaseous, and uncharged, and thus it can freely diffuse into tissues . The effects of no are restricted locally due to its short half-life (approximately 1s) . NONOates have a broad array of reproducible NO generation rates .

Result of Action

The action of DEA NONOate can result in various effects. For instance, DEA NONOate treatment significantly improved coronary blood flow and cardiac function of rat isolated heart after 12 hours of cryopreservation . In another study, DEA NONOate at a concentration of 65 mM was able to inhibit the growth of E. coli with the same efficacy as 1 μg ml−1 concentration of ciprofloxacin .

Action Environment

The action, efficacy, and stability of DEA NONOate can be influenced by environmental factors. For example, the release rate of NO can be regulated and controlled by specific enzymes or metabolites in the physiological environment . Furthermore, the effects of DEA NONOate can be enhanced or inhibited depending on the specific conditions of the environment .

Biochemische Analyse

Biochemical Properties

DEA NONOate plays a significant role in biochemical reactions by releasing nitric oxide, which is a crucial signaling molecule in many physiological processes. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, DEA NONOate has been shown to inhibit the activity of the enzyme O6-methylguanine-DNA-methyltransferase (MGMT) through the formation of an S-nitrosothiol adduct on the enzyme . Additionally, DEA NONOate activates the soluble guanylate cyclase (sGC) system, leading to the production of cyclic guanosine monophosphate (cGMP), which is involved in various signaling pathways .

Cellular Effects

DEA NONOate influences various cellular processes by releasing nitric oxide. It has been shown to protect V79 lung fibroblast cells from oxidative damage induced by a hypoxanthine/xanthine oxidase/hydrogen peroxide model of ischemic reperfusion . Furthermore, DEA NONOate dose-dependently inhibits the release of histamine, eicosanoids, and cytokines induced by immunoglobulin E (IgE) in human mast cells . This inhibition is associated with the activation of the sGC-cGMP-protein kinase G (PKG) pathway and the inhibition of mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) phosphorylation .

Molecular Mechanism

The molecular mechanism of DEA NONOate involves the release of nitric oxide, which interacts with various biomolecules to exert its effects. Nitric oxide released from DEA NONOate activates the sGC system, leading to the production of cGMP . This activation results in the relaxation of smooth muscles and inhibition of platelet aggregation. Additionally, nitric oxide can form S-nitrosothiol adducts with proteins, modulating their activity. For example, DEA NONOate inhibits MGMT by forming an S-nitrosothiol adduct on the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DEA NONOate change over time due to its stability and degradation. DEA NONOate has a reported nitric oxide release half-life of 16 minutes at 22-25°C . This rapid release of nitric oxide allows for the study of its immediate effects on cellular processes. The compound’s stability in solution is limited, and it must be prepared immediately before use . Long-term effects of DEA NONOate on cellular function have been observed in in vitro studies, where it significantly enhanced hemodynamic parameters and aortic blood flow in rat isolated hearts after 12 hours of cryopreservation .

Dosage Effects in Animal Models

The effects of DEA NONOate vary with different dosages in animal models. At lower concentrations, DEA NONOate has been shown to inhibit histamine, eicosanoids, and cytokines release in human mast cells . At higher concentrations, DEA NONOate can have toxic effects. For example, a concentration of 65 mM DEA NONOate was able to inhibit the growth of Escherichia coli with the same efficacy as a 1 μg/ml concentration of ciprofloxacin . This demonstrates the compound’s potent antimicrobial properties at high doses.

Metabolic Pathways

DEA NONOate is involved in various metabolic pathways through the release of nitric oxide. Nitric oxide can exist in three different redox states: as the uncharged form (NO•), as the nitroxyl anion (NO−) in the reduced state, and as the nitrosonium cation (NO+) in the oxidized state . These different forms of nitric oxide can interact with various enzymes and cofactors, modulating metabolic flux and metabolite levels. For instance, nitric oxide released from DEA NONOate activates the sGC system, leading to the production of cGMP, which plays a role in vasodilation and signaling pathways .

Transport and Distribution

DEA NONOate is transported and distributed within cells and tissues through its release of nitric oxide. Nitric oxide is a small, gaseous, and uncharged molecule, allowing it to freely diffuse into tissues . The effects of nitric oxide are restricted locally due to its short half-life of approximately 1 second . This localized effect is beneficial for studying specific cellular processes without affecting the entire organism. Additionally, nitric oxide released from DEA NONOate has been shown to protect pulmonary alveolar epithelial cells from oxidative damage .

Subcellular Localization

The subcellular localization of DEA NONOate is primarily determined by the release of nitric oxide. Nitric oxide can diffuse into various cellular compartments and organelles, modulating their activity and function. For example, nitric oxide has been shown to accumulate in the chloroplasts and their nucleoids in plants, where it regulates defense signaling . In mammalian cells, nitric oxide released from DEA NONOate can interact with various proteins and enzymes in different subcellular compartments, modulating their activity and function.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: DEA NONOat wird durch Reaktion von Diethylamin mit Stickstoffoxid unter kontrollierten Bedingungen synthetisiert. Die Reaktion beinhaltet typischerweise die Bildung einer Diazeniumdiolat-Struktur, bei der Stickstoffoxid an die Stickstoffatome von Diethylamin gebunden ist. Die Reaktion wird in einer inerten Atmosphäre durchgeführt, um die Oxidation von Stickstoffoxid zu verhindern .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und beinhaltet häufig kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungsverfahren, um die Stabilität und Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: DEA NONOat durchläuft hauptsächlich Zersetzungsreaktionen, um Stickstoffoxid freizusetzen. Es kann auch an reduktiven Nitrosylierungsreaktionen teilnehmen, bei denen es Stickstoffoxid auf andere Moleküle überträgt .

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

DEA NONOat wird mit anderen Stickstoffoxid-Donoren wie Natriumnitroprussid und S-Nitrosothiolen verglichen:

    Natriumnitroprussid: Im Gegensatz zu this compound setzt Natriumnitroprussid Stickstoffoxid über einen anderen Mechanismus frei, der die Reduktion des Nitroprussid-Ions beinhaltet.

    S-Nitrosothiol: Diese Verbindungen setzen Stickstoffoxid durch die Zersetzung der S-Nitrosogruppe frei.

Ähnliche Verbindungen:

This compound zeichnet sich durch seine schnelle und kontrollierte Freisetzung von Stickstoffoxid aus, was es zu einem wertvollen Werkzeug in Forschung und Industrieanwendungen macht.

Biologische Aktivität

Diethylamine NONOate (DEA NONOate) is a prominent nitric oxide (NO) donor that has garnered attention for its biological activity, particularly in the fields of microbiology, pharmacology, and cardiovascular research. This article provides a comprehensive overview of the biological effects of DEA NONOate, supported by data tables, case studies, and detailed research findings.

Overview of DEA NONOate

DEA NONOate is part of a class of compounds known as diazeniumdiolates (NONOates), which are characterized by their ability to release NO in physiological conditions. This property makes them valuable in various biomedical applications, including studies on vascular function, antimicrobial activity, and cellular signaling.

The primary mechanism through which DEA NONOate exerts its effects involves the activation of soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP). This pathway is crucial for vascular relaxation and modulation of smooth muscle tone. Specifically, DEA NONOate has been shown to induce relaxation in mesenteric resistance arteries through the sGC/cGMP pathway and potassium channel activation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of DEA NONOate against various bacterial strains. A notable study demonstrated that at a concentration of 65 mM, DEA NONOate achieved a 99.9% reduction in Escherichia coli growth after 20 hours, outperforming traditional antibiotics like ciprofloxacin . The following table summarizes key findings from this research:

Concentration (mM) Bacterial Strain Reduction (%) Comparison Antibiotic Notes
8E. coli~80% at 2 hoursNoneNot sustained at 20 hours
65E. coli99.9% at 20 hoursCiprofloxacin (1 μg/ml)Equivalent efficacy noted
25Aggregatibacter actinomycetemcomitansNot specifiedNoneAssessed after 2 hours

Vascular Effects

In cardiovascular research, DEA NONOate has been investigated for its vasodilatory effects. It has been shown to induce relaxation in vascular smooth muscle cells, which is critical for maintaining blood pressure and overall cardiovascular health. The relaxation response is significantly affected by the presence of sGC inhibitors like ODQ .

Case Study: Vascular Function

A study involving rat basilar arteries demonstrated that DEA NONOate's vasodilatory effect was inhibited by potassium channel blockers, indicating that voltage-dependent K+ channels play a role in mediating this response .

Cellular Signaling and Immune Modulation

DEA NONOate also influences cellular signaling pathways related to immune responses. Research indicates that it can modulate monocyte survival through caspase activation pathways. Specifically, it has been shown to reduce caspase-9 activation in monocytes treated with DEA NONOate or other NO donors .

Eigenschaften

IUPAC Name

diethylamino-hydroxyimino-oxidoazanium;N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O2.C4H11N/c1-3-6(4-2)7(9)5-8;1-3-5-4-2/h8H,3-4H2,1-2H3;5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWUDVHLRZWMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.CCN(CC)[N+](=NO)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56329-27-2
Record name Diethylamine NONOate diethylammonium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DEA NONOate
Reactant of Route 2
Reactant of Route 2
DEA NONOate
Reactant of Route 3
Reactant of Route 3
DEA NONOate
Reactant of Route 4
DEA NONOate
Reactant of Route 5
DEA NONOate
Reactant of Route 6
DEA NONOate
Customer
Q & A

Q1: How does diethylamine NONOate release NO?

A: Diethylamine NONOate spontaneously decomposes in aqueous solutions at physiological pH, releasing two molecules of NO. This decomposition is independent of enzymatic activity, making DEA NONOate a reliable and controllable NO donor [, , ].

Q2: What are the primary downstream effects of NO released by diethylamine NONOate?

A: NO released by diethylamine NONOate activates soluble guanylyl cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels [, , ]. This activation triggers a cascade of downstream signaling pathways, resulting in various physiological effects, including vasodilation, neurotransmission modulation, and regulation of cellular processes [, , , , , , , ].

Q3: Can diethylamine NONOate directly activate potassium channels?

A: Research suggests that NO released by diethylamine NONOate can directly activate potassium channels, contributing to vasodilation, independent of the cGMP pathway []. This direct activation has been observed in rat middle cerebral arteries [].

Q4: What is the molecular formula and weight of diethylamine NONOate?

A4: The molecular formula of diethylamine NONOate is C4H12N4O2, and its molecular weight is 148.16 g/mol.

Q5: Is there any spectroscopic data available for diethylamine NONOate?

A5: While the provided research papers do not present detailed spectroscopic data, DEA NONOate can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.

Q6: Is diethylamine NONOate stable in aqueous solutions?

A: Diethylamine NONOate is relatively stable in aqueous solutions at acidic pH but decomposes rapidly at physiological pH [, ]. This property makes it suitable for in vitro and in vivo experiments where controlled NO release is desired.

Q7: Does diethylamine NONOate participate in any catalytic reactions?

A7: Diethylamine NONOate is not a catalyst. It acts as a substrate by decomposing to release NO.

Q8: Are there any structural analogs of diethylamine NONOate with different NO release profiles?

A: Yes, various NONOate compounds with different amine moieties exhibit varying NO release kinetics. For example, Spermine NONOate releases NO much slower than DEA NONOate [].

Q9: How is diethylamine NONOate formulated for research use?

A: Diethylamine NONOate is typically supplied as a salt, often the diethylammonium salt, which is more stable than the free acid form. It is usually dissolved in a slightly acidic buffer or deionized water immediately before use to minimize decomposition [].

Q10: Are there any specific safety considerations associated with handling diethylamine NONOate?

A10: Diethylamine NONOate should be handled with care, as it releases NO, a potentially toxic gas. Researchers should consult the compound's safety data sheet (SDS) and follow appropriate laboratory safety procedures.

Q11: How is diethylamine NONOate metabolized in vivo?

A11: While the specific metabolic pathways of diethylamine NONOate have not been extensively studied, it is likely metabolized to various nitrogen oxide species.

Q12: What are some examples of in vitro applications of diethylamine NONOate?

A12: Diethylamine NONOate is used in various in vitro studies, including:

  • Inducing relaxation in isolated blood vessel preparations [, , , , , , , , , , , , , , , ].
  • Studying the effects of NO on cellular processes like apoptosis and necrosis [, ].
  • Investigating the role of NO in pollen germination and tube growth [].

Q13: Has diethylamine NONOate been used in animal models of disease?

A13: Yes, DEA NONOate has been used in animal models to investigate the role of NO in various conditions, including:

  • Hypertension [, , , ].
  • Erectile dysfunction [].
  • Ischemic stroke [].

Q14: Are there any known mechanisms of resistance to diethylamine NONOate?

A14: Diethylamine NONOate releases NO spontaneously, which then acts on downstream targets. Therefore, resistance to DEA NONOate would likely involve alterations in NO signaling pathways or downstream targets rather than direct resistance to the compound itself.

Q15: What are the known toxicities associated with diethylamine NONOate?

A15: While DEA NONOate is a valuable research tool, excessive NO levels can be toxic. Researchers should carefully consider the appropriate dosage and administration route for their specific experimental model.

Q16: Are there any strategies for targeted delivery of diethylamine NONOate?

A16: While DEA NONOate is not currently used therapeutically, targeted delivery strategies could potentially be developed using nanoparticles or other delivery systems to localize NO release to specific tissues or cells.

Q17: Are there any biomarkers associated with the effects of diethylamine NONOate?

A17: Biomarkers like cGMP, S-nitrosylated proteins, and nitrosative stress markers could be used to assess the biological effects of DEA NONOate.

Q18: How can the concentration of diethylamine NONOate be measured?

A18: Analytical techniques like high-performance liquid chromatography (HPLC) and chemiluminescence can be used to quantify DEA NONOate and its decomposition products.

Q19: How does the solubility of diethylamine NONOate affect its efficacy?

A19: Diethylamine NONOate is readily soluble in aqueous solutions, which facilitates its use in various experimental settings.

Q20: How are analytical methods for diethylamine NONOate validated?

A20: Analytical methods used to characterize and quantify DEA NONOate should be validated for accuracy, precision, specificity, and other relevant parameters to ensure reliable and reproducible results.

Q21: What measures are taken to ensure the quality of diethylamine NONOate used in research?

A21: DEA NONOate suppliers typically provide certificates of analysis to verify the purity and identity of the compound. Researchers should purchase chemicals from reputable sources and handle them appropriately to maintain their quality.

Q22: Does diethylamine NONOate induce or inhibit drug-metabolizing enzymes?

A22: The research papers provided do not address the effects of DEA NONOate on drug-metabolizing enzymes.

Q23: Is diethylamine NONOate biocompatible and biodegradable?

A23: DEA NONOate decomposes in aqueous solutions, releasing NO and diethylamine. The biocompatibility and biodegradability of these products would depend on the specific context and dosage used.

Q24: Are there any alternatives to diethylamine NONOate as an NO donor?

A: Yes, various other NO donors are available, such as sodium nitroprusside, S-nitrosoglutathione (GSNO), and Spermine NONOate [, , ]. Each donor has unique properties and NO release kinetics, making them suitable for different research applications.

Q25: How should diethylamine NONOate waste be disposed of?

A25: DEA NONOate waste should be handled and disposed of following local regulations and guidelines for hazardous waste disposal.

Q26: What research tools are available for studying diethylamine NONOate?

A26: A variety of research tools are available, including:

  • Organ bath systems: For measuring isometric tension in isolated blood vessels [, , , , , , , , , , , , , , , , , ].
  • Fluorescence microscopy: For visualizing NO production using NO-sensitive dyes [, , ].
  • Chemiluminescence detectors: For quantifying NO levels [, ].
  • HPLC systems: For analyzing DEA NONOate and its decomposition products [].

Q27: When was diethylamine NONOate first synthesized and used as an NO donor?

A27: Diethylamine NONOate was first synthesized and characterized as an NO donor in the 1990s. Since then, it has become a widely used tool in NO research.

Q28: How is research on diethylamine NONOate contributing to interdisciplinary collaborations?

A28: Research on DEA NONOate spans various disciplines, including:

  • Cardiovascular research: Investigating the role of NO in blood pressure regulation, endothelial function, and vascular disease [, , , , , , , , , , , , , , , , , ].
  • Neuroscience: Examining the modulation of neuronal activity and synaptic plasticity by NO [, , ].
  • Immunology: Studying the involvement of NO in inflammatory processes [, , ].
  • Plant biology: Investigating the role of NO in plant development and stress responses [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.